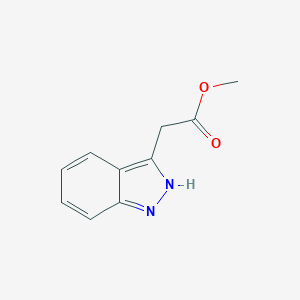
2-(1H-インダゾール-3-イル)酢酸メチル
概要
説明
Methyl 2-(1H-indazol-3-yl)acetate is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
科学的研究の応用
Methyl 2-(1H-indazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
Target of Action
Methyl 2-(1H-indazol-3-yl)acetate is a compound with a heterocyclic structure, specifically an indazole ring . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .
Mode of Action
Indazole-containing compounds are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Methyl 2-(1H-indazol-3-yl)acetate has been reported to have antitumor activity . This suggests that the compound may induce molecular and cellular changes that inhibit tumor growth.
生化学分析
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the indazole derivative and the biomolecule it interacts with .
Cellular Effects
Other indazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Methyl 2-(1H-indazol-3-yl)acetate in laboratory settings is currently unavailable. It is known that the compound is a solid at room temperature .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-indazol-3-yl)acetate typically involves the reaction of indazole derivatives with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the indazole nitrogen attacks the carbonyl carbon of methyl chloroacetate, forming the desired product .
Industrial Production Methods
Industrial production methods for Methyl 2-(1H-indazol-3-yl)acetate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
Methyl 2-(1H-indazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
類似化合物との比較
Similar Compounds
Indazole: The parent compound of Methyl 2-(1H-indazol-3-yl)acetate, known for its wide range of biological activities.
Methyl 1H-indazole-3-carboxylate: Another indazole derivative with similar chemical properties but different biological activities.
2H-indazole: A tautomeric form of indazole with distinct chemical and biological properties.
Uniqueness
Methyl 2-(1H-indazol-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry. Additionally, its potential therapeutic applications in medicine highlight its importance in drug discovery and development .
特性
IUPAC Name |
methyl 2-(2H-indazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-9-7-4-2-3-5-8(7)11-12-9/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIMTGCSEXYRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560586 | |
| Record name | Methyl (2H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-74-5 | |
| Record name | Methyl (2H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)

![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)







